Cas no 313551-42-7 (2-bromo-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)

2-bromo-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide structure
313551-42-7 structure
Product Name:2-bromo-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide
CAS-nummer:313551-42-7
MF:C16H10BrN3O3S
MW:404.237901210785
CID:5924401
PubChem ID:2279778
Update Time:2025-06-08

2-bromo-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide Chemische en fysische eigenschappen

Naam en identificatie

    • 2-bromo-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide
    • Benzamide, 2-bromo-N-[4-(4-nitrophenyl)-2-thiazolyl]-
    • F0014-0115
    • AKOS001583528
    • 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
    • 313551-42-7
    • AKOS024574019
    • 2-bromo-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
    • (E)-2-bromo-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
    • Inchi: 1S/C16H10BrN3O3S/c17-13-4-2-1-3-12(13)15(21)19-16-18-14(9-24-16)10-5-7-11(8-6-10)20(22)23/h1-9H,(H,18,19,21)
    • InChI-sleutel: BBYJPHKYTVQKFJ-UHFFFAOYSA-N
    • LACHT: C(NC1=NC(C2=CC=C([N+]([O-])=O)C=C2)=CS1)(=O)C1=CC=CC=C1Br

Berekende eigenschappen

  • Exacte massa: 402.96262g/mol
  • Monoisotopische massa: 402.96262g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 468
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.3
  • Topologisch pooloppervlak: 116Ų

Experimentele eigenschappen

  • Dichtheid: 1.654±0.06 g/cm3(Predicted)
  • pka: 6.70±0.50(Predicted)

2-bromo-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide Prijsmeer >>

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